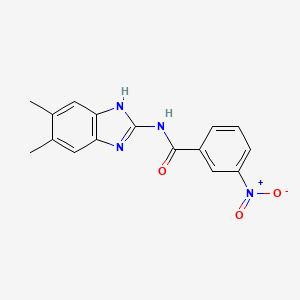
N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide is a chemical compound with the molecular formula C16H15N3O3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-amino-N-(5,6-dimethyl-1H-benzimidazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized benzimidazole derivatives.
Applications De Recherche Scientifique
N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used to study the interactions of benzimidazole derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of benzimidazole-based compounds.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5,6-Dimethyl-1H-benzimidazol-2-yl)benzamide
- N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide
- 2-(1H-Benzimidazol-2-yl)-N-(3,4-dimethylphenyl)benzamide
Uniqueness
N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide is unique due to the presence of both the nitro group and the benzimidazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. The nitro group can participate in redox reactions, while the benzimidazole ring can interact with various biological targets, making it a versatile compound for research and development.
Propriétés
Numéro CAS |
509093-46-3 |
|---|---|
Formule moléculaire |
C16H14N4O3 |
Poids moléculaire |
310.31 g/mol |
Nom IUPAC |
N-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C16H14N4O3/c1-9-6-13-14(7-10(9)2)18-16(17-13)19-15(21)11-4-3-5-12(8-11)20(22)23/h3-8H,1-2H3,(H2,17,18,19,21) |
Clé InChI |
OJZKTKLFHBGDBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)N=C(N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)


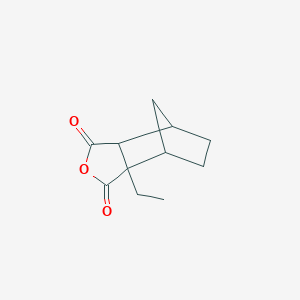
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)
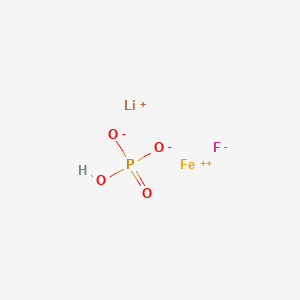
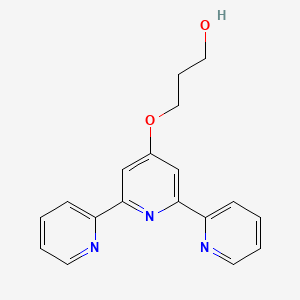
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)
![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)

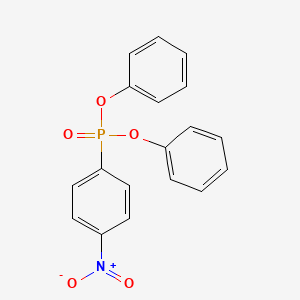
![[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide](/img/structure/B14241268.png)
